

4-Amino-2,6-difluorophenol Hydrochloride

chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol
Hydrochloride

Cat. No.: B112312

[Get Quote](#)

An In-depth Technical Guide to 4-Amino-2,6-difluorophenol Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of **4-Amino-2,6-difluorophenol Hydrochloride**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

4-Amino-2,6-difluorophenol Hydrochloride is a halogenated aromatic amine. The structure consists of a phenol ring substituted with an amino group and two fluorine atoms, and it is supplied as a hydrochloride salt.

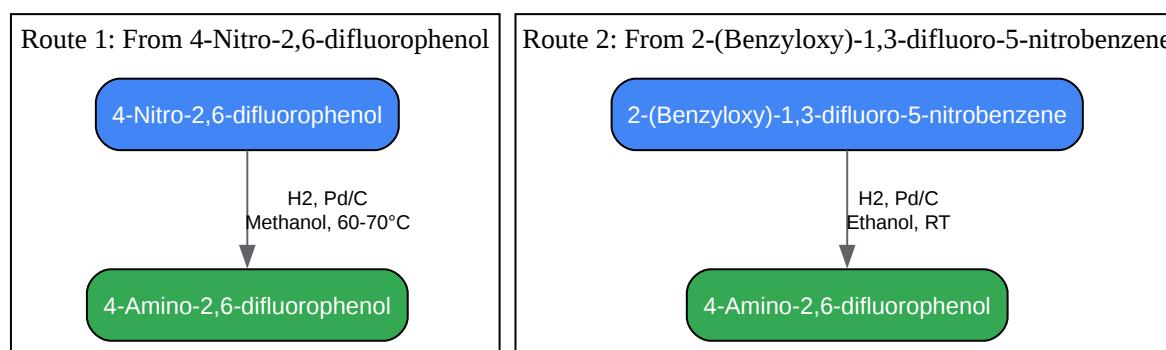
Chemical Formula: C₆H₆ClF₂NO^[1]

Molecular Weight: 181.57 g/mol ^[1]

SMILES: OC1=C(F)C=C(N)C=C1F.[H]Cl^[1]

CAS Number: 220353-22-0^{[1][2]}

Quantitative Data Summary


The following table summarizes key quantitative data for 4-Amino-2,6-difluorophenol and its hydrochloride salt, compiled from various sources.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ ClF ₂ NO	[1][2]
Molecular Weight	181.57 g/mol	[1]
Purity	≥95%, ~96%	[1][2]
Density (of free base)	1.5 ± 0.1 g/cm ³	[3]
Boiling Point (of free base)	237.0 ± 40.0 °C at 760 mmHg	[3]
Storage Conditions	Room temperature, keep dry and cool	[1][2]

Synthesis of 4-Amino-2,6-difluorophenol

The synthesis of the parent compound, 4-Amino-2,6-difluorophenol, is a crucial step. The hydrochloride salt is typically formed in a subsequent step by treating the free base with hydrochloric acid. Two primary synthetic routes are detailed below.

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis routes for 4-Amino-2,6-difluorophenol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol[4]

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation.

- Materials:

- 4-Nitro-2,6-difluorophenol (350 g, 2 mol)
- Methanol (2 L)
- 5% Palladium on carbon (19 g, 54.13% water content)
- High-purity hydrogen gas

- Procedure:

- To a reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.
- Seal the vessel and replace the air with high-purity hydrogen gas.
- Pressurize the vessel to 0.3-0.4 MPa with hydrogen.
- Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the pressure above 0.15 MPa by supplying additional hydrogen as needed.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully open the vessel and recover the palladium on carbon catalyst by suction filtration.
- Concentrate the filtrate under reduced pressure.
- Distill the residue under reduced pressure to obtain 4-amino-2,6-difluorophenol.

- Results:

- Yield: 89.7%
- Purity: 95.3%
- Note: Using 10% palladium on carbon resulted in a yield of 90.1% and a purity of 95.8%.
[\[4\]](#)

Protocol 2: Reduction of 2-(Benzylxy)-1,3-difluoro-5-nitrobenzene[\[4\]](#)

This alternative route starts from a protected phenol.

- Materials:

- 2-(Benzylxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol)
- Ethanol (100 mL)
- 10% Palladium on activated carbon (1.5 g)
- Hydrogen gas

- Procedure:

- Dissolve 2-(benzylxy)-1,3-difluoro-5-nitrobenzene in ethanol in a suitable reaction flask.
- Add 10% palladium on activated carbon to the solution.
- Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).
- Upon completion of the reaction, remove the catalyst by filtration.
- Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol.

- Results:

- Yield: 95% (2.9 g)

- The structure of the product was confirmed by ^1H NMR (400 MHz, DMSO-d6): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]

Formation of the Hydrochloride Salt

To obtain **4-Amino-2,6-difluorophenol Hydrochloride**, the resulting free base from either synthesis protocol can be treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether. The salt will typically precipitate out of the solution and can be collected by filtration and then dried.

Logical Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

This guide provides essential technical information for the synthesis and handling of **4-Amino-2,6-difluorophenol Hydrochloride**. Researchers should always adhere to appropriate laboratory safety practices when performing these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Amino-2,6-difluorophenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [m.chemsoc.com]
- 4. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [4-Amino-2,6-difluorophenol Hydrochloride chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112312#4-amino-2-6-difluorophenol-hydrochloride-chemical-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com